11(R)-Hede
Overview
Description
11(R)-HEDE is produced from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction. Spectrophotometric measurement of the conjugated diene absorbance of this compound is occasionally used to quantify COX activity.
Mechanism of Action
Target of Action
The primary target of 11R-Hede is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
11R-Hede interacts with its target, the COX enzyme, in a lipoxygenase-type reaction . This interaction results in the production of 11R-Hede from 11Z,14Z-eicosadienoic acid .
Biochemical Pathways
The biochemical pathway affected by 11R-Hede involves the conversion of 11Z,14Z-eicosadienoic acid to 11R-Hede via the action of the COX enzyme
Result of Action
It is known that the compound is involved in the production of 11r-hede from 11z,14z-eicosadienoic acid via a lipoxygenase-type reaction . This suggests that 11R-Hede may play a role in inflammatory responses, given the known roles of eicosanoids in inflammation.
Biochemical Analysis
Biochemical Properties
11R-Hede interacts with the enzyme COX in a lipoxygenase-type reaction . The interaction between 11R-Hede and COX is crucial for its production. The spectrophotometric measurement of the conjugated diene absorbance of 11R-Hede is occasionally used to quantify COX activity .
Molecular Mechanism
The molecular mechanism of 11R-Hede involves its production from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction . This process may involve binding interactions with COX, potentially influencing the enzyme’s activity.
Metabolic Pathways
11R-Hede is involved in the metabolic pathway of 11Z,14Z-eicosadienoic acid, where it is produced by the COX enzyme in a lipoxygenase-type reaction . This pathway may involve interactions with other enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels.
Properties
IUPAC Name |
(11R,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-VOYJXKAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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